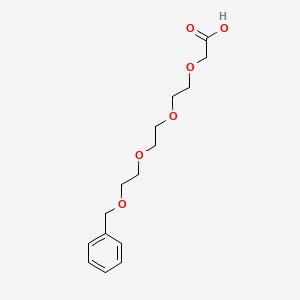
1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid is a chemical compound with the molecular formula C15H22O6. It is known for its versatile properties, making it applicable in various fields, including pharmaceuticals, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid typically involves the reaction of phenyl derivatives with tetraoxatridecan intermediates under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced chemical reactors and continuous flow systems. These methods enhance the efficiency and consistency of the production process, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols .
Aplicaciones Científicas De Investigación
1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,5,8,11-Tetraoxatridecan-13-amine: Similar in structure but contains an amine group instead of a carboxylic acid.
m-PEG3-CH2COOH: Another compound with similar properties but different molecular structure.
Uniqueness: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid stands out due to its unique combination of a phenyl group and a tetraoxatridecan backbone, providing distinct chemical and physical properties that make it suitable for a wide range of applications .
Propiedades
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c16-15(17)13-21-11-9-19-7-6-18-8-10-20-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIBYBWHNNMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2663767.png)



![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)





![sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
